Diphenyliodonium p-toluenesulfonate

Übersicht

Beschreibung

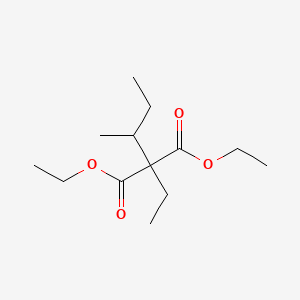

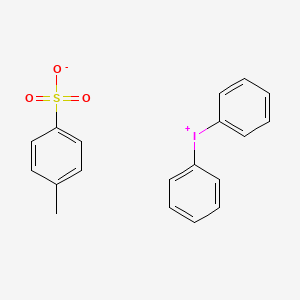

Diphenyliodonium p-toluenesulfonate, also known as DPIpTS, is a compound with the linear formula (C6H5)2IC6H4(SO3)CH3 . It has a molecular weight of 452.31 . This compound is used as a cationic photoinitiator and a photoacid generator .

Molecular Structure Analysis

The molecular formula of Diphenyliodonium p-toluenesulfonate is (C6H5)2IC6H4(SO3)CH3 . The SMILES string representation is Cc1ccc(cc1)S([O-])(=O)=O.I+c3ccccc3 .

Chemical Reactions Analysis

Diphenyliodonium salts, including Diphenyliodonium p-toluenesulfonate, can function as radical initiators . Electron transfer from the excited state of a sensitizer to the iodonium salt results in initiating radicals .

Physical And Chemical Properties Analysis

Diphenyliodonium p-toluenesulfonate has a melting point of 188-191 °C (lit.) . It is an electronic grade compound with an assay of ≥99% trace metals basis .

Wissenschaftliche Forschungsanwendungen

Cationic Photoinitiator

Diphenyliodonium p-toluenesulfonate is used as a cationic photoinitiator . In this application, it absorbs light and initiates a chemical reaction. Photoinitiators are crucial in various industries, including the production of coatings, inks, and adhesives.

Photoacid Generator

It also serves as a photoacid generator . Photoacid generators are compounds that produce acid when exposed to light. They’re widely used in the semiconductor industry for photolithography, which is a process used to build microchips.

Photopolymerization of Acrylates

Diphenyliodonium p-toluenesulfonate plays a significant role in the photopolymerization of acrylates . In this process, it acts as a radical initiator. The polymerization rates and the degree of conversion of acrylate groups can be effectively controlled by this compound .

Photosensitization of Iodonium Salts

This compound is used in the photosensitization of iodonium salts . The photosensitization process involves the transfer of energy from the excited state of a photosensitizer to another molecule (in this case, iodonium salts). This is a crucial process in photodynamic therapy, a treatment method used in oncology.

Radical Initiator in UV-Blue Photoinitiator System

Diphenyliodonium p-toluenesulfonate is used as a radical initiator in UV-blue photoinitiator systems . These systems are used in various applications, including 3D printing, coatings, and adhesives.

Electron Donor in Dye-Sensitized Systems

It acts as an electron donor in dye-sensitized systems . In these systems, it participates in electron transfer processes, which are fundamental to many chemical reactions and biological processes.

Safety and Hazards

Wirkmechanismus

Target of Action

Diphenyliodonium p-toluenesulfonate is primarily used as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation and are used to initiate reactions, such as polymerization .

Mode of Action

The mode of action of Diphenyliodonium p-toluenesulfonate involves its role as a photoacid generator . Upon exposure to light, it generates acid, initiating a chemical reaction . This process is commonly used in the field of photolithography and photoresist technologies .

Biochemical Pathways

It is known that the compound plays a crucial role in the photopolymerization of acrylates . The generation of acid upon light exposure leads to a series of reactions resulting in the hardening (polymerization) of the material .

Result of Action

The primary result of the action of Diphenyliodonium p-toluenesulfonate is the initiation of polymerization reactions upon exposure to light . This is particularly useful in the production of various polymers and resins, where the compound’s ability to generate acid upon light exposure leads to the hardening of the material .

Action Environment

The efficacy and stability of Diphenyliodonium p-toluenesulfonate are influenced by environmental factors such as light and temperature . Its function as a photoinitiator requires the presence of light, and its stability can be affected by temperature, as indicated by its melting point of 188-191 °C . Therefore, it is typically stored and used under controlled conditions to ensure its effectiveness .

Eigenschaften

IUPAC Name |

diphenyliodanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.C7H8O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIKAXKFQJWKCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90212135 | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyliodonium p-toluenesulfonate | |

CAS RN |

6293-66-9 | |

| Record name | Iodonium, diphenyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyliodonium p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.